![molecular formula C17H23ClN2O2 B2883810 3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide CAS No. 922932-03-4](/img/structure/B2883810.png)
3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide
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Description
3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide, also known as CMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMOP is a derivative of piperidin-2-one and has been synthesized through several methods.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Compounds similar in structure to 3-chloro-2,2-dimethyl-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)propanamide have been synthesized and evaluated for various pharmacological activities. For example, compounds with complex structures involving chloro, dimethyl, and propanamide groups have been developed as potential neurokinin-1 receptor antagonists, highlighting their potential in treating conditions related to emesis and depression (Harrison et al., 2001). Similarly, the synthesis of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives demonstrates the versatility of such structures in medicinal chemistry (Kobayashi et al., 2009).
Anticancer and Antidepressant Potential
The stereochemistry of certain dihydrofolate reductase inhibitors, which share structural motifs with the compound , has been studied for their antitumor properties. These inhibitors show promise in cancer chemotherapy, suggesting that related compounds could have similar applications (Camerman et al., 1978). Additionally, substituted 3-amino-1,1-diaryl-2-propanols have been explored as potential antidepressant agents, indicating the therapeutic value of these structural frameworks (Clark et al., 1979).
Chemical Synthesis and Reactivity
The reactivity and synthetic utility of compounds bearing similar structural features have been extensively explored. For example, studies on ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines demonstrate the chemical versatility of these compounds (Kinoshita et al., 1989). This suggests potential for diverse synthetic applications, including the development of new pharmaceuticals.
properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-12-7-8-13(19-16(22)17(2,3)11-18)10-14(12)20-9-5-4-6-15(20)21/h7-8,10H,4-6,9,11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSESHJYHZNGINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)(C)CCl)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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